2,2'-Dichlorobiphenyl
Overview
Description
2,2’-Dichlorobiphenyl is a polychlorinated biphenyl (PCB) compound with the molecular formula C12H8Cl2. It consists of two benzene rings connected by a single bond, with two chlorine atoms attached at the 2 and 2’ positions on each benzene ring. This compound is part of a larger group of PCBs, which were widely used in industrial applications due to their chemical stability and insulating properties. PCBs have been banned in many countries due to their environmental persistence and potential health hazards .
Mechanism of Action
Target of Action
2,2’-Dichlorobiphenyl, a type of polychlorinated biphenyl (PCB), primarily targets the aryl hydrocarbon receptor . This receptor plays a crucial role in the regulation of biological responses to planar aromatic hydrocarbons .
Biochemical Pathways
The degradation of 2,2’-Dichlorobiphenyl involves several key enzymes: biphenyl dioxygenase, dihydrodiol dehydrogenase, 2,3-dihydroxybiphenyl dioxygenase, and 2-hydroxyl-6-oxo-6-phenylhexa-2,4-dienoic acid hydrolase . Biphenyl-2,3-dioxygenase attack on 2,2’-Dichlorobiphenyl leads to ortho-dechlorination of the compound by hydroxylation at the chlorinated carbon 2 and its unsubstituted neighbor .
Pharmacokinetics
Studies in animals such as pond snails and dogs have shown that the compound is rapidly taken up by cells . The compound is then metabolized and excreted, predominantly via the fecal route .
Result of Action
The binding of 2,2’-Dichlorobiphenyl to the aryl hydrocarbon receptor and the subsequent alteration of gene transcription can disrupt normal cellular functions . The exact molecular and cellular effects can vary depending on the specific cell type and the overall physiological context.
Action Environment
Its action, efficacy, and stability can be influenced by various environmental factors. For instance, its hydrophobic nature allows it to accumulate in fatty tissues, leading to bioaccumulation and potential biomagnification in food chains . Furthermore, its degradation can be influenced by the presence of certain microorganisms in the environment .
Biochemical Analysis
Biochemical Properties
2,2’-Dichlorobiphenyl interacts with various enzymes and proteins in biochemical reactions. For instance, it has been found that 2,2’-Dichlorobiphenyl can be degraded by microorganisms through a complex metabolic network . Key enzymes involved in this process include biphenyl 2,3-dioxygenases . These enzymes have been intensively characterized and optimized for PCB transformation .
Cellular Effects
2,2’-Dichlorobiphenyl has been shown to have significant effects on various types of cells and cellular processes. For example, it has been reported that 2,2’-Dichlorobiphenyl can decrease the amplitude and synchronization of uterine contractions . This effect is believed to be mediated through MAPK1-mediated phosphorylation of GJA1 (connexin43) and subsequent inhibition of myometrial gap junctions .
Molecular Mechanism
The molecular mechanism of action of 2,2’-Dichlorobiphenyl involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it has been suggested that 2,2’-Dichlorobiphenyl decreases the amplitude and synchronization of uterine contractions through MAPK1-mediated phosphorylation of GJA1 and subsequent inhibition of myometrial gap junctions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,2’-Dichlorobiphenyl can change over time. For example, in studies involving uterine strips treated with 2,2’-Dichlorobiphenyl, modification of uterine contractions reversed 1 hour after initiating antioxidant treatment . This suggests that the compound’s effects on cellular function can be influenced by factors such as the presence of antioxidants.
Dosage Effects in Animal Models
The effects of 2,2’-Dichlorobiphenyl can vary with different dosages in animal models. For instance, significant mortality and inhibition of reproduction were found at levels as low as 50–100 ng/L in lifetable studies involving Daphnia pulicaria, a water flea . This indicates that even low doses of 2,2’-Dichlorobiphenyl can have significant toxic effects in certain organisms.
Metabolic Pathways
2,2’-Dichlorobiphenyl is involved in various metabolic pathways. It is degraded by microorganisms through a complex metabolic network . Key enzymes involved in this process include biphenyl 2,3-dioxygenases . These enzymes have been intensively characterized and optimized for PCB transformation .
Transport and Distribution
Due to its lipophilic nature, it is likely to accumulate in fatty tissues .
Subcellular Localization
The subcellular localization of 2,2’-Dichlorobiphenyl is not well studied. Given its lipophilic nature and its known interactions with various enzymes and proteins, it is likely to be found in multiple cellular compartments .
Preparation Methods
2,2’-Dichlorobiphenyl can be synthesized through various methods. One common synthetic route involves the Ullmann reaction, where chlorobenzene is reacted with copper powder at high temperatures to form the biphenyl structure. Another method involves the homolytic decarboxylation of aromatic carboxylic acids, where aryl radicals are generated and subsequently react to form chlorobiphenyls .
Industrial production methods often utilize catalytic processes. For example, a preparation method under the catalytic action of an N-heterocyclic carbene coordinated palladium complex has been reported. This method involves the coupling of chlorinated benzene derivatives under specific reaction conditions .
Chemical Reactions Analysis
2,2’-Dichlorobiphenyl is relatively unreactive due to the presence of chlorine atoms, which reduce its reactivity. it can undergo certain types of reactions:
Oxidation: This compound can be oxidized under specific conditions, although it is generally resistant to oxidation due to the stability of the biphenyl structure.
Reduction: Reduction reactions are less common for 2,2’-Dichlorobiphenyl, but it can be reduced under strong reducing conditions.
Substitution: Electrophilic substitution reactions can occur, where the chlorine atoms can be replaced by other substituents. .
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various biphenyl derivatives with different functional groups.
Scientific Research Applications
2,2’-Dichlorobiphenyl has several scientific research applications:
Chemistry: It is used as a model compound in studies of PCB degradation and environmental persistence.
Biology: This compound is used in studies of its effects on biological systems, including its impact on cellular processes and gene expression.
Medicine: Research on 2,2’-Dichlorobiphenyl includes its potential toxicological effects on human health.
Comparison with Similar Compounds
2,2’-Dichlorobiphenyl can be compared with other dichlorobiphenyl isomers, such as 4,4’-Dichlorobiphenyl. While both compounds share similar chemical structures, their biological and toxicological properties can differ. For example, 2,2’-Dichlorobiphenyl has been shown to have a higher elimination rate and greater toxicity in certain organisms compared to 4,4’-Dichlorobiphenyl .
Similar compounds include:
- 4,4’-Dichlorobiphenyl
- 2,4’-Dichlorobiphenyl
- 2,3’-Dichlorobiphenyl
Each of these compounds has unique properties and reactivities, making them distinct in their applications and effects .
Properties
IUPAC Name |
1-chloro-2-(2-chlorophenyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2/c13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAYCNKDKIKZTAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CC=C2Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2 | |
Record name | 2,2'-DICHLOROBIPHENYL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20148 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4044533 | |
Record name | 2,2'-Dichlorobiphenyl | |
Source | EPA DSSTox | |
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Molecular Weight |
223.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Crystals. (NTP, 1992) | |
Record name | 2,2'-DICHLOROBIPHENYL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20148 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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CAS No. |
13029-08-8 | |
Record name | 2,2'-DICHLOROBIPHENYL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20148 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | PCB 4 | |
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Record name | 2,2'-Dichlorobiphenyl | |
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Record name | 2,2'-Dichlorobiphenyl | |
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Record name | 2,2'-Dichlorobiphenyl | |
Source | EPA DSSTox | |
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Record name | 1,1'-Biphenyl, 2,2'-dichloro- | |
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Record name | 2,2'-DICHLOROBIPHENYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1433W7U14D | |
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Melting Point |
142 to 144 °F (NTP, 1992) | |
Record name | 2,2'-DICHLOROBIPHENYL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20148 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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